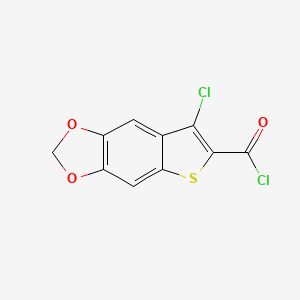

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride is an organic compound with the molecular formula C({10})H({4})Cl({2})O({3})S and a molecular weight of 275.11 g/mol . This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings, substituted with a chloro group and a methylenedioxy group. The carbonyl chloride functional group makes it a reactive intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorothiophene and a methylenedioxybenzene derivative.

Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the benzothiophene derivative with phosgene (COCl(_{2})) under controlled conditions. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The benzothiophene core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Electrophilic Aromatic Substitution: The chloro and methylenedioxy groups can influence the reactivity of the benzothiophene ring towards electrophiles.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the carbonyl chloride group.

Oxidizing Agents: Reagents like potassium permanganate (KMnO({3})) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH({4})) are typical reducing agents.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Research indicates that 3-chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.

| Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Significant antiproliferative effects observed |

| A549 (Lung) | 12.3 | Effective against lung cancer cells |

| HepG2 (Liver) | 8.7 | Selective toxicity toward liver cancer cells |

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in cancer progression, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to reduced tumor growth and enhanced therapeutic efficacy.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

| Microorganism | IC50 (µM) | Notes |

|---|---|---|

| Mycobacterium tuberculosis | 7.05 | Significant inhibition observed |

| Staphylococcus aureus | 32 | Effective against bacterial strains |

Agrochemical Applications

The structural features of this compound may also lend themselves to applications in agrochemicals, particularly as a potential herbicide or pesticide. Its unique reactivity could be harnessed to develop new formulations aimed at enhancing crop protection.

Case Studies

Several case studies have been conducted to evaluate the biological activity and efficacy of this compound:

- Anticancer Studies : A study involving xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an anticancer agent.

- Synergistic Effects : When combined with established chemotherapeutics like cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy.

- Enzyme Interaction Studies : Detailed analyses have shown that the compound effectively interacts with key enzymes, demonstrating inhibitory effects comparable to standard treatments.

Mecanismo De Acción

The mechanism of action of 3-chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-5,6-methylenedioxybenzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

5,6-Methylenedioxybenzothiophene-2-carbonyl chloride: Lacks the chloro substituent, affecting its reactivity and applications.

3-Chloro-5,6-methylenedioxybenzothiophene: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride is unique due to the combination of its reactive carbonyl chloride group and the electron-donating methylenedioxy group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Actividad Biológica

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C10H4ClO3S

- Molecular Weight : 275.11 g/mol

- CAS Number : 802908-64-1

This compound is characterized by the presence of a benzothiophene core, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds similar to benzothiophenes exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .

Anticancer Activity

Benzothiophene derivatives have been investigated for their anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways .

The biological activity of this compound may be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : Some studies suggest that benzothiophene derivatives can intercalate with DNA, disrupting replication and transcription processes.

Toxicity and Safety

While the biological activities are promising, toxicity assessments are crucial. Preliminary data indicate that certain derivatives exhibit cytotoxic effects at high concentrations, necessitating further investigation into their safety profiles .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial effects of related benzothiophene compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong potential as antimicrobial agents .

Study 2: Anticancer Activity

In a cell line study, this compound was tested against various cancer cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 20 to 40 µM. Mechanistic studies revealed increased levels of reactive oxygen species (ROS) and activation of the p53 pathway, leading to apoptosis .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 10 - 50 | 20 - 40 | Enzyme inhibition; DNA intercalation |

| Related Benzothiophene Derivative A | 15 - 60 | 25 - 45 | Reactive oxygen species generation |

| Related Benzothiophene Derivative B | 5 - 30 | 15 - 35 | Apoptosis induction |

Propiedades

IUPAC Name |

7-chlorothieno[2,3-f][1,3]benzodioxole-6-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O3S/c11-8-4-1-5-6(15-3-14-5)2-7(4)16-9(8)10(12)13/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQHQQCOXOFRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=C(S3)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What kind of reactions can 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride undergo?

A1: This compound possesses a reactive carbonyl chloride group, making it a versatile building block for synthesizing various thieno[2,3-f]-1,3-benzodioxole derivatives. [] As demonstrated in the research, similar compounds readily react with:

- Amines: Forming amides, potentially with aromatic or heterocyclic amines, similar to the formation of compounds 3a-c, 4a, 4b, and 5 described in the paper. []

- Potassium Thiocyanate: Yielding the corresponding isothiocyanate derivative, analogous to compound 6. []

- Alcohols: Undergoing esterification to form esters, as exemplified by the synthesis of compound 7 using ethanol. []

- Sodium Azide: Reacting to generate the acyl azide, similar to compound 9, which can further react to form various heterocyclic compounds. []

Q2: Do these thieno[2,3-f]-1,3-benzodioxole derivatives exhibit any biological activity?

A2: While the specific biological activity of this compound is not addressed in the research, the papers highlight the promising antibacterial and antifungal activities of some synthesized thieno[2,3-f]-1,3-benzodioxole derivatives. [] This suggests that modifications to the core structure, such as those achieved through reactions with the carbonyl chloride group, can influence biological activity. Further research is needed to evaluate the specific activity of this compound and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.